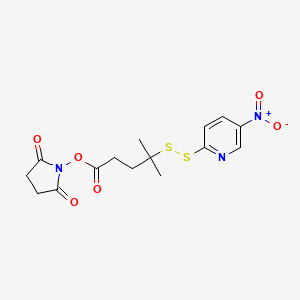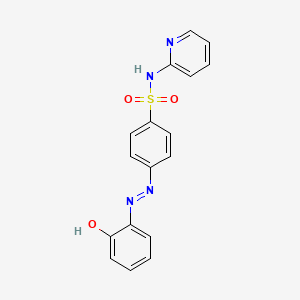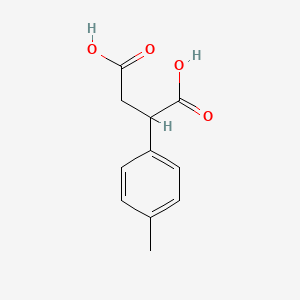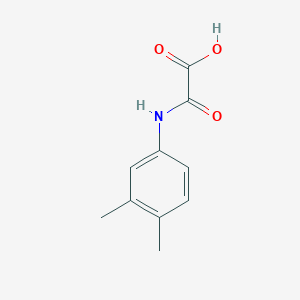
(Isopropenylamino)acetic acid
説明
(Isopropenylamino)acetic acid is a specialty product used for proteomics research . It has a molecular formula of C5H9NO2 and a molecular weight of 115.13 .
Molecular Structure Analysis
The molecular structure of (Isopropenylamino)acetic acid consists of a five-carbon chain with an amino group and a carboxylic acid group . The exact structure can influence its physical and chemical properties .
科学的研究の応用
Chemical Synthesis and Methodology
(Isopropenylamino)acetic acid serves as a precursor or an intermediate in various chemical syntheses. For instance, its derivatives have been studied for their antinociceptive (pain-relieving) properties, as observed in the methanol extract of Anisomeles indica, which showed significant reduction in pain responses in mice models. This extract's efficacy was linked to compounds including (Isopropenylamino)acetic acid derivatives, highlighting their potential in developing pain management drugs (Uddin et al., 2018). Similarly, the synthesis of isopropyl acetate through acetone methods involves (Isopropenylamino)acetic acid derivatives as intermediates, underscoring their significance in the production of chemical materials and medicines (Zhang et al., 2021).
Biotechnological Applications
In biotechnology, the toxicity and adaptive responses to (Isopropenylamino)acetic acid derivatives, such as acetic acid, are pivotal for microbial fermentation processes and preservation strategies. Research has elucidated the mechanisms of acetic acid tolerance in bacteria, which can pave the way for designing robust industrial strains for applications such as bioethanol production and food preservation (Trček et al., 2015). Furthermore, the antinociceptive and anti-inflammatory effects of specific (Isopropenylamino)acetic acid derivatives have been noted, with compounds like 3β, 6β, 16β-trihydroxylup-20(29)-ene exhibiting significant reduction in pain and inflammation in animal models, hinting at their therapeutic potential (Longhi-Balbinot et al., 2012).
Antimicrobial and Antiseptic Properties
The antimicrobial properties of (Isopropenylamino)acetic acid derivatives, especially acetic acid, have been documented. Studies demonstrate the effectiveness of acetic acid as an antiseptic, showing potential in managing infections and serving as a low-cost disinfectant alternative, particularly in resource-limited settings (Garciglia-Mercado et al., 2021).
Medicinal Chemistry
In medicinal chemistry, the structural modification of (Isopropenylamino)acetic acid derivatives is crucial for enhancing their pharmacological properties. For example, the synthesis and evaluation of bornyl salicylate, derived from salicylic acid and monoterpene, demonstrate its potential as an anti-inflammatory agent with minimal toxicity, highlighting the role of (Isopropenylamino)acetic acid derivatives in drug development (Vasconcelos et al., 2012).
Environmental and Agricultural Implications
The environmental impact of (Isopropenylamino)acetic acid derivatives, such as their role in inducing oxidative stress in agricultural settings, is also a research focus. The reactivity of wheat plants to isoproturon, a herbicide, shows how these derivatives can affect crop health and productivity, emphasizing the need for understanding and mitigating their environmental impact (Yin et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-(prop-1-en-2-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-3-5(7)8/h6H,1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJDQJGEICFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isopropenylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148991.png)


![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)

![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)


![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)

